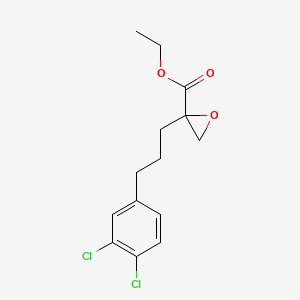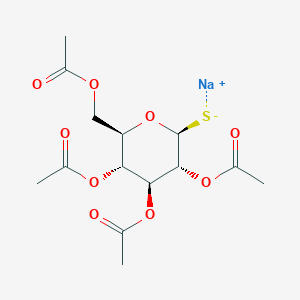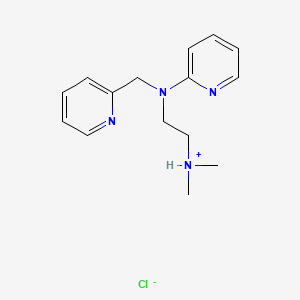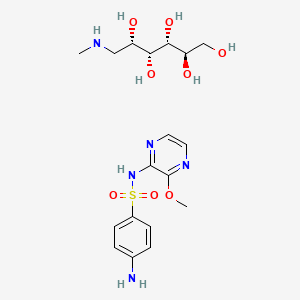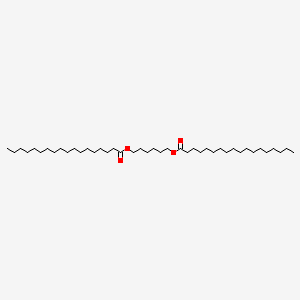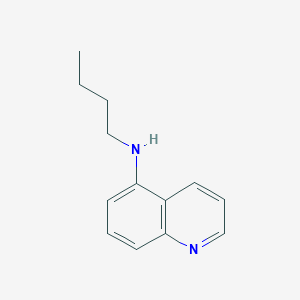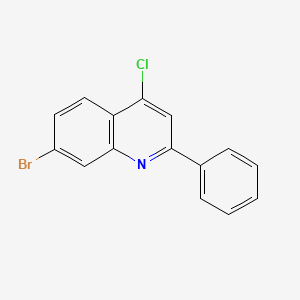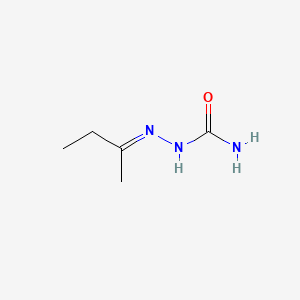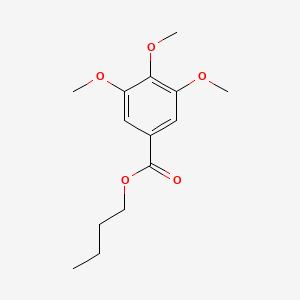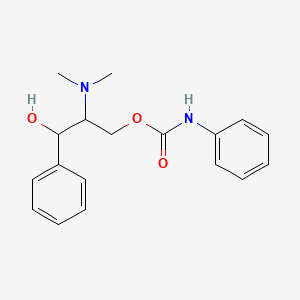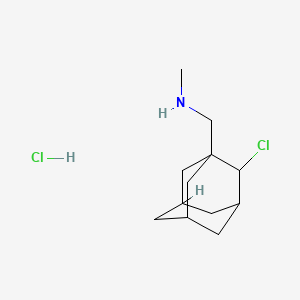
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride typically involves the chlorination of adamantane followed by amination and methylation reactions. The process can be summarized as follows:
Chlorination: Adamantane is reacted with chlorine gas in the presence of a catalyst to introduce a chlorine atom into the adamantane structure.
Amination: The chlorinated adamantane is then treated with a suitable amine, such as methylamine, under controlled conditions to form the amine derivative.
Methylation: The resulting amine derivative is further methylated to introduce the N-methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove specific functional groups or to alter the oxidation state of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield hydroxylated derivatives, while oxidation can produce ketones or carboxylic acids.
Applications De Recherche Scientifique
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drug candidates, particularly those targeting neurological disorders.
Material Science: The compound’s rigid structure makes it useful in the development of advanced materials with specific mechanical properties.
Biological Studies: It is employed in studies investigating the interaction of adamantane derivatives with biological systems, including their potential as antiviral agents.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantanamine: Another adamantane derivative with similar structural features but different functional groups.
2-Adamantanone: A ketone derivative of adamantane with distinct chemical properties.
Amantadine: A well-known antiviral and antiparkinsonian agent that shares the adamantane core structure.
Uniqueness
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
59177-62-7 |
|---|---|
Formule moléculaire |
C12H21Cl2N |
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
1-(2-chloro-1-adamantyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H20ClN.ClH/c1-14-7-12-5-8-2-9(6-12)4-10(3-8)11(12)13;/h8-11,14H,2-7H2,1H3;1H |
Clé InChI |
CJYGDQSGQZUEBD-UHFFFAOYSA-N |
SMILES canonique |
CNCC12CC3CC(C1)CC(C3)C2Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
